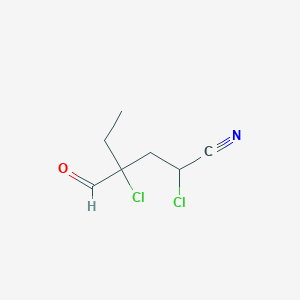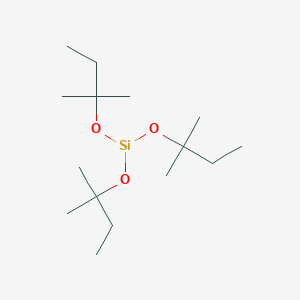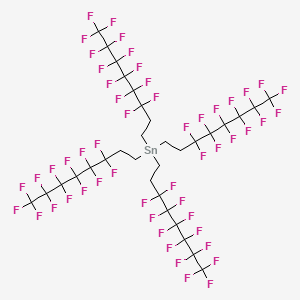
Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane: is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of four 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a central tin atom. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of tin tetrachloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tin oxides and fluorinated alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of tin compounds.
Hydrolysis: Products include tin oxides and fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is used as a precursor in the synthesis of other organotin compounds. Its unique properties make it valuable in catalysis and materials science.
Biology and Medicine: Research is ongoing to explore the potential biological applications of this compound, including its use as an antimicrobial agent due to its resistance to degradation.
Industry: In industrial applications, this compound is used in the production of high-performance materials, including coatings and polymers, due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane involves its interaction with various molecular targets. The fluorinated alkyl groups provide hydrophobic properties, while the tin center can participate in coordination chemistry. These interactions can influence the compound’s reactivity and stability, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(triphenylphosphine)palladium(0): Another organometallic compound used in catalysis.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: A fluorinated compound used in surface coatings.
Uniqueness: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is unique due to its combination of fluorinated alkyl groups and a tin center, providing a balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
Eigenschaften
CAS-Nummer |
96325-98-3 |
|---|---|
Molekularformel |
C32H16F52Sn |
Molekulargewicht |
1507.1 g/mol |
IUPAC-Name |
tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/4C8H4F13.Sn/c4*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h4*1-2H2; |
InChI-Schlüssel |
YNEJRJLBJXZZAV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




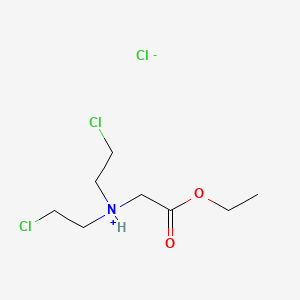


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
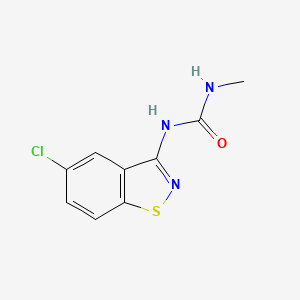
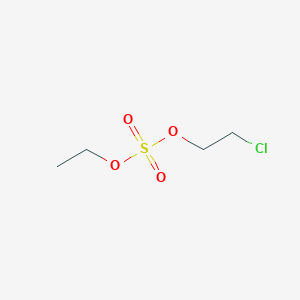
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
